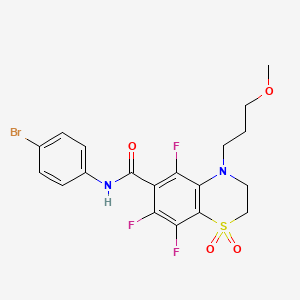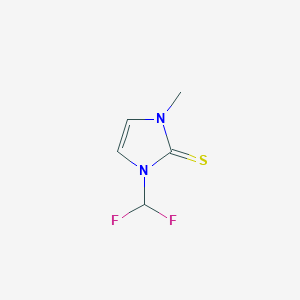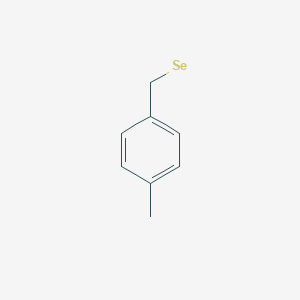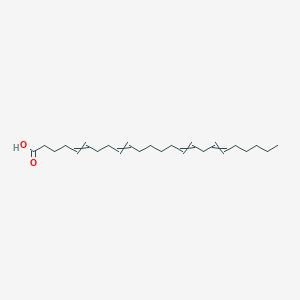
C19H18BrF3N2O4S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H18BrF3N2O4S is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H18BrF3N2O4S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may involve:
Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common industrial methods include:
Batch Processing: Where reactions are carried out in large batches with careful monitoring of temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions
C19H18BrF3N2O4S: can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced using reducing agents to form reduced products.
Substitution: Where one or more atoms in the compound are replaced by other atoms or groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with fewer oxygen atoms.
科学的研究の応用
C19H18BrF3N2O4S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which C19H18BrF3N2O4S exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Cellular Effects: The compound may affect cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
C19H18BrF3N2O4S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H17BrF3N2O4S: A compound with a similar structure but one fewer carbon atom.
C19H18ClF3N2O4S: A compound with chlorine instead of bromine.
C19H18BrF2N2O4S: A compound with one fewer fluorine atom.
These comparisons can help identify the specific structural features and properties that make This compound unique and valuable for research and applications.
特性
分子式 |
C19H18BrF3N2O4S |
|---|---|
分子量 |
507.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-5,7,8-trifluoro-4-(3-methoxypropyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C19H18BrF3N2O4S/c1-29-9-2-7-25-8-10-30(27,28)18-16(23)14(21)13(15(22)17(18)25)19(26)24-12-5-3-11(20)4-6-12/h3-6H,2,7-10H2,1H3,(H,24,26) |
InChIキー |
FAEKANIXPNMMPM-UHFFFAOYSA-N |
正規SMILES |
COCCCN1CCS(=O)(=O)C2=C1C(=C(C(=C2F)F)C(=O)NC3=CC=C(C=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)

![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)



![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)

![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)

![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
